molecular formula C20H25FN2 B10884105 1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine

1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine

Cat. No.: B10884105
M. Wt: 312.4 g/mol
InChI Key: CZEZXZRNBONEFN-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine is an organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This particular compound features a fluorobenzyl group and a phenylpropyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine typically involves the reaction of 2-fluorobenzyl chloride with 4-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl and phenylpropyl groups may enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

    1-Benzyl-4-(3-phenylpropyl)piperazine: Lacks the fluorine atom, which may affect its chemical and biological properties.

    1-(2-Chlorobenzyl)-4-(3-phenylpropyl)piperazine: Contains a chlorine atom instead of fluorine, which may alter its reactivity and interactions.

    1-(2-Methylbenzyl)-4-(3-phenylpropyl)piperazine: Features a methyl group instead of fluorine, potentially impacting its pharmacological profile.

Uniqueness: The presence of the fluorine atom in 1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C20H25FN2

Molecular Weight

312.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C20H25FN2/c21-20-11-5-4-10-19(20)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11H,6,9,12-17H2

InChI Key

CZEZXZRNBONEFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CC=C3F

Origin of Product

United States

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